Cas no 81097-48-5 (6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane)
![6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane structure](https://ja.kuujia.com/scimg/cas/81097-48-5x500.png)
6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane 化学的及び物理的性質
名前と識別子
-
- 6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]-
- 6-(4-methylphenyl)sulfonyl-6-azabicyclo[3.1.0]hexane
- 6-tosyl-6-azabicyclo[3.1.0]hexane
- N-Tosylcyclopentanoaziridine
- 6-[(4-methylphenyl)sulfonyl]-6-azabicyclo[3.1.0]hexane
- 6-(4-METHYLBENZENESULFONYL)-6-AZABICYCLO[3.1.0]HEXANE
- AKOS024269758
- W13638
- SCHEMBL2690876
- SCHEMBL14393928
- MFCD02852961
- CS-0037217
- DTXSID30394762
- CHEMBL549462
- AS-70078
- SY125738
- 81097-48-5
- 6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane
-
- MDL: MFCD02852961
- インチ: 1S/C12H15NO2S/c1-9-5-7-10(8-6-9)16(14,15)13-11-3-2-4-12(11)13/h5-8,11-12H,2-4H2,1H3
- InChIKey: KCGSYHXXVLNFJN-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(N1C2([H])C([H])([H])C([H])([H])C([H])([H])C12[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 237.08234989g/mol
- どういたいしつりょう: 237.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 45.5
6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB489111-100 mg |
6-Tosyl-6-azabicyclo[3.1.0]hexane; . |
81097-48-5 | 100mg |
€219.90 | 2023-06-15 | ||
eNovation Chemicals LLC | D761151-250mg |
6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- |
81097-48-5 | 95% | 250mg |
$190 | 2024-06-07 | |
eNovation Chemicals LLC | D761151-100mg |
6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- |
81097-48-5 | 95% | 100mg |
$150 | 2024-06-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA425-1G |
6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane |
81097-48-5 | 95% | 1g |
¥ 2,065.00 | 2023-04-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T907066-1g |
6-Tosyl-6-azabicyclo[3.1.0]hexane |
81097-48-5 | 95% | 1g |
2,557.80 | 2021-05-17 | |
abcr | AB489111-250 mg |
6-Tosyl-6-azabicyclo[3.1.0]hexane; . |
81097-48-5 | 250mg |
€333.20 | 2023-06-15 | ||
abcr | AB489111-500mg |
6-Tosyl-6-azabicyclo[3.1.0]hexane; . |
81097-48-5 | 500mg |
€481.50 | 2025-03-19 | ||
eNovation Chemicals LLC | D761151-250mg |
6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- |
81097-48-5 | 95% | 250mg |
$190 | 2025-02-22 | |
Aaron | AR008LW0-250mg |
6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- |
81097-48-5 | 95% | 250mg |
$174.00 | 2025-01-23 | |
A2B Chem LLC | AE00516-250mg |
6-Azabicyclo[3.1.0]hexane, 6-[(4-methylphenyl)sulfonyl]- |
81097-48-5 | 95% | 250mg |
$284.00 | 2024-04-19 |
6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexaneに関する追加情報
Introduction to 6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane (CAS No. 81097-48-5) and Its Emerging Applications in Chemical Biology
The compound 6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane (CAS No. 81097-48-5) represents a fascinating intersection of structural complexity and functional versatility, making it a subject of significant interest in the field of chemical biology and drug discovery. This bicyclic sulfonamide derivative, characterized by its fused azabicyclo[3.1.0]hexane core and a pendant 4-methylbenzenesulfonyl group, has garnered attention due to its unique pharmacophoric features and potential therapeutic applications.
The structural framework of 6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane combines the rigidity of the bicyclic system with the hydrogen bonding capabilities of the sulfonamide moiety, which is a common feature in many biologically active molecules. The presence of the 4-methylbenzenesulfonyl group introduces lipophilicity and electronic modulation, further enhancing its interaction with biological targets. Such structural attributes have positioned this compound as a promising scaffold for developing novel bioactive agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane with various biological targets, including enzymes and receptors implicated in human diseases. Studies suggest that the sulfonamide group can engage in hydrogen bonding with polar residues in protein active sites, while the aromatic ring system provides hydrophobic interactions, facilitating high-affinity binding. These insights have guided the optimization of analogs with improved pharmacokinetic profiles and target specificity.
In the realm of medicinal chemistry, modifications to the 6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane scaffold have led to the discovery of compounds with potential applications in treating neurological disorders, inflammation, and cancer. For instance, derivatives with enhanced solubility or metabolic stability have shown promise in preclinical studies, highlighting the importance of structure-activity relationships (SAR) in drug development. The versatility of this scaffold allows for further functionalization, enabling the exploration of diverse biological pathways.
The synthesis of 6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane involves multi-step organic transformations that highlight its synthetic accessibility despite its complex architecture. Key synthetic strategies include cyclization reactions to construct the bicyclic core, followed by sulfonylation and azidation steps to introduce the functional groups at specific positions. Advances in catalytic methods have further refined these processes, improving yields and reducing environmental impact.
From a chemical biology perspective, 6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane serves as a valuable tool for investigating protein-protein interactions and enzyme mechanisms. Its ability to modulate biological pathways makes it useful in probe development for high-throughput screening assays aimed at identifying novel drug candidates. Additionally, its structural features allow for derivatization into probes that can be used in live-cell imaging studies, providing insights into dynamic biological processes at the molecular level.
The growing interest in 6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane is also driven by its potential as a lead compound for drug discovery programs targeting neglected tropical diseases (NTDs). The structural motifs present in this compound are reminiscent of known bioactive molecules effective against pathogens prevalent in resource-limited settings. By leveraging computational screening and experimental validation, researchers aim to develop novel therapeutics that address unmet medical needs.
Future directions in the study of 6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane may include exploring its role in epigenetic modulation and post-translational modifications (PTMs). The sulfonamide group’s ability to interact with histone deacetylases (HDACs) or other epigenetic enzymes suggests potential applications in cancers driven by aberrant epigenetic regulation. Furthermore, studying its interactions with protein kinases could reveal new therapeutic avenues for treating inflammatory diseases or autoimmune disorders.
The integration of machine learning algorithms into virtual screening campaigns has accelerated the identification of promising derivatives of 6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane, enabling rapid optimization cycles before experimental validation becomes necessary[^1^]. This interdisciplinary approach leverages vast chemical datasets and predictive models to guide synthetic efforts efficiently.
In conclusion, 6-(4-methylbenzenesulfonyl)-6-azabicyclo[3..1..0.]hexane (CAS No.. 81097..48..5.) stands as a testament to how structural innovation can drive advancements i.. chemical biology.. Its unique combination o.. functional groups makes it a versatile scaffold f.. drug discovery applications across diverse therapeutic areas.. As research continues t.. unravel its full potential., it is likely t.. remain at t.. forefront o.. scientific exploration i.. t.. coming years.
81097-48-5 (6-(4-methylbenzenesulfonyl)-6-azabicyclo[3.1.0]hexane) 関連製品
- 1339684-69-3(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine)
- 1187927-90-7(3-(4-Nitrophenoxy)piperidine hydrochloride)
- 2960-37-4(Phosphinous amide,N-(diphenylphosphino)-P,P-diphenyl-)
- 1509012-61-6(4-(4-Methoxyphenyl)-3-methylbenzaldehyde)
- 1433280-60-4(Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate)
- 20676-54-4(Methyl 2-acetamido-5-chlorobenzoate)
- 2877657-23-1(2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine)
- 2193067-51-3(6-(thiophene-2-sulfonyl)-1,2,6-triazaspiro2.5oct-1-ene)
- 2228473-12-7(1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 2171754-01-9(3-N,2-dicyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)
